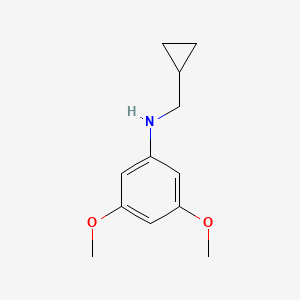

N-(cyclopropylmethyl)-3,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3,5-dimethoxyaniline |

InChI |

InChI=1S/C12H17NO2/c1-14-11-5-10(6-12(7-11)15-2)13-8-9-3-4-9/h5-7,9,13H,3-4,8H2,1-2H3 |

InChI Key |

SHZRXDKVCQONAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC2CC2)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropylmethyl 3,5 Dimethoxyaniline

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond in N-(cyclopropylmethyl)-3,5-dimethoxyaniline can be approached through several reliable methods. These strategies are broadly categorized based on the nature of the bond-forming step.

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient method for the synthesis of amines. nih.govbohrium.comorganic-chemistry.orgresearchgate.netrsc.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. harvard.edu For the synthesis of this compound, this approach entails the reaction of 3,5-dimethoxyaniline (B133145) with cyclopropanecarboxaldehyde (B31225).

The initial step in this synthetic route is the condensation of the primary amine, 3,5-dimethoxyaniline, with cyclopropanecarboxaldehyde. This reaction forms a Schiff base (imine) intermediate. The formation of this imine is a reversible reaction and is often favored by the removal of water. The subsequent reduction of the imine in the same reaction vessel leads to the formation of the target secondary amine, this compound.

This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate. The reaction of 3,5-dimethoxyaniline with various aldehydes to form Schiff bases has been documented, indicating the feasibility of the initial condensation step. researchgate.net

A variety of reducing agents can be employed for the reduction of the in situ-formed imine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. harvard.edutcichemicals.comrsc.orgorganic-chemistry.org Its selectivity allows for the reduction of the iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. harvard.edu

The reaction is typically carried out in an aprotic solvent, such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), at room temperature. rsc.orgorganic-chemistry.org The general procedure involves stirring a mixture of the amine (3,5-dimethoxyaniline), the aldehyde (cyclopropanecarboxaldehyde), and sodium triacetoxyborohydride. rsc.org The stoichiometry is typically a slight excess of the amine and the reducing agent relative to the aldehyde. rsc.org

| Reactants | Reducing Agent | Solvent | Temperature | Key Features |

| 3,5-Dimethoxyaniline, Cyclopropanecarboxaldehyde | Sodium Triacetoxyborohydride | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room Temperature | Mild and selective reduction of the imine. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgresearchgate.netnih.gov The Buchwald-Hartwig amination, in particular, offers a powerful and versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org

The synthesis of this compound via the Buchwald-Hartwig reaction would involve the coupling of an aryl electrophile, such as 1-bromo-3,5-dimethoxybenzene (B32327) or 1-chloro-3,5-dimethoxybenzene, with cyclopropylmethylamine. The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. libretexts.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). researchgate.net Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently used. uwindsor.ca

| Aryl Halide | Amine | Palladium Precursor | Base | Solvent |

| 1-Bromo-3,5-dimethoxybenzene | Cyclopropylmethylamine | Pd₂(dba)₃ or Pd(OAc)₂ | Sodium tert-butoxide | Toluene (B28343) or Dioxane |

| 1-Chloro-3,5-dimethoxybenzene | Cyclopropylmethylamine | Pd₂(dba)₃ or Pd(OAc)₂ | Sodium tert-butoxide | Toluene or Dioxane |

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. These ligands play a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov For the coupling of primary amines, bulky and electron-rich monophosphine ligands, often of the biarylphosphine class, have proven to be particularly effective. nih.govresearchgate.net

Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are known to be highly active for the coupling of primary amines with aryl chlorides and bromides. The steric bulk of these ligands facilitates the formation of the active monoligated palladium(0) species and promotes the final reductive elimination step. The choice of the optimal ligand can depend on the specific substrates and reaction conditions. researchgate.net

Nickel-Catalyzed Transfer Hydrogenative Cross-coupling (Analogous Systems)

Nickel catalysis has emerged as a powerful tool for C-N bond formation, offering a cost-effective alternative to palladium-based systems. nih.gov Transfer hydrogenative cross-coupling, also known as borrowing hydrogen catalysis, is a sustainable method for the N-alkylation of amines using alcohols as alkylating agents. rsc.org

In a typical reaction analogous to what would be required for the target molecule, an amine is coupled with an alcohol. The process involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The catalyst, now in a hydride form, reduces the imine to the final secondary amine product, regenerating the catalyst in its active state. rsc.org

For the synthesis of this compound, this would involve the reaction of 3,5-dimethoxyaniline with cyclopropylmethanol (B32771). A nickel(I) complex, such as [Ni-N4]Br, has shown high efficiency in similar (de)hydrogenative alkylations of amines with various alcohols under solvent-free conditions. rsc.org This method is valued for its atom economy, as the only byproduct is water.

Table 1: Key Features of Nickel-Catalyzed Transfer Hydrogenative Amination

| Feature | Description |

|---|---|

| Reactants | Aniline (B41778) (e.g., 3,5-dimethoxyaniline), Alcohol (e.g., cyclopropylmethanol) |

| Catalyst | Homogeneous Nickel Complexes (e.g., [Ni-N4]Br) rsc.org |

| Mechanism | Borrowing Hydrogen / Transfer Hydrogenation |

| Byproduct | Water |

| Advantages | Atom economy, use of readily available alcohols, sustainability |

Nucleophilic Aromatic Substitution with Activated Arenes

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing aryl compounds. fishersci.co.uk The classic SNAr mechanism involves the displacement of a leaving group (typically a halide) from an aromatic ring by a nucleophile. fishersci.co.uk This reaction is most efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at positions ortho and/or para to the leaving group. fishersci.co.uk These groups stabilize the negative charge of the intermediate Meisenheimer complex. fishersci.co.uk

Synthesizing this compound via a standard SNAr pathway where the aniline is the product is not straightforward. The starting material, a 3,5-dimethoxy-substituted benzene (B151609) ring, is electron-rich due to the methoxy (B1213986) groups and lacks the necessary activation for a nucleophilic attack by an amine like cyclopropylmethylamine.

However, the term can also describe the N-arylation of an amine. In an alternative scenario, if one were to start with an activated aryl halide, such as 1-fluoro-3,5-dinitrobenzene, it would readily react with cyclopropylmethylamine. The resulting N-(cyclopropylmethyl)-3,5-dinitroaniline could then, in principle, be chemically modified (e.g., reduction of nitro groups, diazotization, and substitution with methoxy groups), though this represents a convoluted and impractical route. The direct alkylation of 3,5-dimethoxyaniline with a cyclopropylmethyl halide is a more direct nucleophilic substitution, but it occurs at the alkyl halide (an SN2 reaction) rather than on the aromatic ring. vedantu.com

Other Amination Protocols

Reductive amination is one of the most widely used and efficient methods for forming C-N bonds and is highly applicable for the synthesis of this compound. nih.gov This protocol involves two main approaches: a two-step process where the imine is pre-formed and then reduced, or a more convenient one-pot reaction. 5z.com

In the context of the target molecule, 3,5-dimethoxyaniline would be reacted with cyclopropanecarboxaldehyde. This condensation forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and effective choice that is compatible with a wide range of functional groups.

Table 2: Typical Conditions for Reductive Amination

| Component | Example Reagent/Condition |

|---|---|

| Amine | 3,5-Dimethoxyaniline |

| Carbonyl | Cyclopropanecarboxaldehyde |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Additive | Acetic Acid (often used to catalyze imine formation) |

This method is a cornerstone in pharmaceutical and medicinal chemistry due to its operational simplicity and broad applicability. nih.gov

Synthesis of Key Precursors

Preparation of 3,5-Dimethoxyaniline and its Derivatives

3,5-Dimethoxyaniline is a crucial intermediate in organic synthesis. chemicalbook.com It is a white to beige crystalline solid at room temperature. chemicalbook.com

Table 3: Properties of 3,5-Dimethoxyaniline

| Property | Value |

|---|---|

| CAS Number | 10272-07-8 biosynth.com |

| Molecular Formula | C₈H₁₁NO₂ biosynth.com |

| Molecular Weight | 153.18 g/mol biosynth.com |

| Melting Point | 54-57 °C chemicalbook.com |

| Boiling Point | 178 °C / 20 mmHg chemicalbook.com |

The synthesis of 3,5-dimethoxyaniline typically begins with more readily available starting materials. A common and effective method is the reduction of 1,3-dimethoxy-5-nitrobenzene. This nitroaromatic precursor can be prepared from 3,5-dinitrobenzoic acid or other suitable materials. The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reagents.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net The Béchamp reduction, using iron filings and acid, is a historically significant industrial process for aniline synthesis. researchgate.net

Another potential, though less common, route could start from 3,5-dimethoxyphenol, which could be subjected to amination reactions, or from 3,5-dimethoxybenzoic acid, which could undergo a Curtius or Hofmann rearrangement.

3,5-Dimethoxyaniline is a versatile building block used in the synthesis of more complex molecules. The electron-donating methoxy groups make the aromatic ring highly activated towards electrophilic substitution, primarily at the ortho and para positions (2, 4, and 6 positions). researchgate.net

Acylation: The amine group can be readily acylated. For instance, treatment with acetic anhydride (B1165640) yields N-(3,5-dimethoxyphenyl)acetamide.

Isocyanate Formation: Reaction with phosgene (B1210022) or a phosgene equivalent produces 3,5-dimethoxyphenyl isocyanate, a useful reagent for synthesizing ureas and carbamates. prepchem.com

Friedel-Crafts Alkylation: Under acidic conditions, it can undergo regioselective Friedel-Crafts alkylation. For example, reaction with various aldehydes in the presence of trifluoroacetic acid and triethylsilane (as a reducing agent) yields para-alkylated 3,5-dimethoxyanilines. researchgate.netresearchgate.net

Synthesis of Heterocycles: 3,5-Dimethoxyaniline is a precursor for synthesizing heterocyclic structures. For example, it can participate in multi-component reactions with aldehydes and enamines, catalyzed by ruthenium, to form substituted quinoline (B57606) derivatives. rsc.org

Schiff Base Formation: Condensation with various aldehydes leads to the formation of Schiff bases (imines), which themselves are intermediates for other products or can be studied for their biological activities. researchgate.net

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dimethoxyaniline |

| Cyclopropylmethanol |

| Cyclopropanecarboxaldehyde |

| 1,3-dimethoxy-5-nitrobenzene |

| N-(3,5-dimethoxyphenyl)acetamide |

| 3,5-dimethoxyphenyl isocyanate |

| Acetic anhydride |

| Sodium triacetoxyborohydride |

| Trifluoroacetic acid |

| Triethylsilane |

| Palladium on carbon |

| Tin |

| Hydrochloric acid |

Synthesis of Cyclopropylmethyl Halides and Related Reagents

The synthesis of this compound typically proceeds via the N-alkylation of 3,5-dimethoxyaniline. This requires the preparation of a suitable cyclopropylmethylating agent, most commonly a cyclopropylmethyl halide or a related reagent with a good leaving group. The primary precursor for these reagents is cyclopropylmethanol.

Several methods exist for the conversion of cyclopropylmethanol into cyclopropylmethyl halides. A common laboratory-scale method involves the use of phosphorus tribromide (PBr₃) for bromination. For instance, dropwise addition of PBr₃ to cyclopropylmethanol, often in a solvent like N,N-dimethylformamide (DMF), can yield (bromomethyl)cyclopropane. One procedure reports a quantitative yield of 99% with 99.3% selectivity for the target compound when the reaction is carefully controlled at low temperatures (-10°C to 5°C). rsc.org Another approach utilizes triphenylphosphine (B44618) dibromide, generated in situ from triphenylphosphine and bromine, which also effectively brominates cyclopropylmethanol, albeit at a higher cost and with the generation of phosphorus-containing waste. rsc.orgresearchgate.net

An alternative route involves reacting cyclopropylmethanol with aqueous hydrogen halides (HX). For example, treatment with concentrated hydrobromic acid can produce cyclopropylmethyl bromide. However, this method is often complicated by the formation of rearrangement byproducts, such as cyclobutyl bromide and 4-bromo-1-butene, due to the strained nature of the cyclopropylmethyl carbocation intermediate. researchgate.netlookchem.com The ratio of these products is highly dependent on reaction conditions such as temperature and acid concentration. researchgate.net To mitigate these side reactions, milder conditions are preferred. A process using a complex of a dialkyl sulfide (B99878) and an N-halosuccinimide has been developed to produce cyclopropylmethyl halides with high purity, minimizing the formation of these difficult-to-separate isomers. google.com

Beyond halides, other related reagents can be prepared from cyclopropylmethanol. For nucleophilic substitution reactions, alcohols can be converted into better leaving groups. A standard method is the formation of tosylates by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. acs.org Cyclopropylmethyl tosylate serves as an excellent electrophile for the N-alkylation of amines.

Table 1: Comparison of Synthetic Methods for (Bromomethyl)cyclopropane

| Reagent | Solvent | Temperature | Yield | Purity | Notes |

|---|---|---|---|---|---|

| PBr₃/DMF | DMF | -10°C to 5°C | 99% (quantitative) | 99.3% | Industrial scale potential, minimizes byproducts. rsc.org |

| PPh₃/Br₂ | DMF | -10°C | 77.5% | >97% | Expensive bromine source, phosphorus waste. researchgate.net |

| Aqueous HBr | - | 5°C to 10°C | 82% (total) | 56% (target) | Significant byproduct formation (cyclobutyl bromide, 4-bromo-1-butene). lookchem.com |

Optimization of Reaction Conditions

The synthesis of this compound, whether through direct N-alkylation with a halide or reductive amination with cyclopropanecarboxaldehyde, requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Solvent Effects in N-Alkylation and Amination Reactions

The choice of solvent plays a critical role in the N-alkylation of anilines. For the reaction of 3,5-dimethoxyaniline with a cyclopropylmethyl halide, polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally effective. These solvents can solvate the cation of the base used (e.g., K₂CO₃, Cs₂CO₃) while not strongly solvating the aniline nucleophile, thus enhancing its reactivity.

Ionic liquids (ILs) have emerged as green alternatives that can also influence selectivity. psu.edu In the N-alkylation of anilines, the choice of the IL's anion can affect the deprotonation-alkylation process. psu.edu For instance, ILs with poorly coordinating anions may favor mono-alkylation by promoting the precipitation of the mono-alkylated product as a salt, thereby preventing over-alkylation. psu.edu In some acid-catalyzed alkylations, solvents can offer switchable chemoselectivity between N-alkylation and C-alkylation on the aromatic ring. For example, using a solvent like toluene can favor N-alkylation, while a highly polar, hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote C-alkylation. acs.org

Temperature and Pressure Parameters

Temperature is a critical parameter for controlling the rate and selectivity of the N-alkylation reaction. For direct alkylation with reactive halides, lower temperatures (e.g., 0 °C to room temperature) may be sufficient and can help to control over-alkylation, particularly when using highly reactive agents. psu.edu However, for less reactive alkylating agents or in catalytically driven processes like borrowing hydrogen reactions, elevated temperatures, often in the range of 80-140 °C, are typically required to drive the reaction to completion. acs.orgnih.gov

Gas-phase N-alkylation of anilines with alcohols over solid acid catalysts can occur at much higher temperatures (200-400 °C). google.com These reactions are generally carried out at atmospheric or slightly elevated pressure (0.7 to 2 bar), which simplifies the reactor setup. google.com For liquid-phase reactions, the pressure is usually dictated by the vapor pressure of the solvent at the reaction temperature, and reactions are typically conducted in sealed vessels if temperatures exceed the solvent's boiling point.

Catalyst Loading and Ligand Selection

For direct N-alkylation with cyclopropylmethyl halides, the reaction is often base-mediated rather than catalyst-driven, with bases like potassium carbonate or cesium hydroxide (B78521) being used. organic-chemistry.org However, for alternative synthetic routes, catalysis is essential.

In cross-coupling reactions, nickel catalysts are frequently used. The choice of ligand is crucial for achieving high yields and selectivity. Bipyridine and phenanthroline ligands are common for coupling aryl halides with alkyl radical precursors. orgsyn.org For enantioselective couplings, chiral tridentate ligands have been developed. nih.gov

For N-alkylation using alcohols via the "borrowing hydrogen" mechanism, transition metal catalysts based on iridium, ruthenium, iron, and cobalt are prevalent. rsc.orgacs.org The catalytic activity is often enhanced by N-heterocyclic carbene (NHC) or phosphine ligands. For instance, Cp*Ir complexes with functionalized bibenzimidazole ligands have shown high efficacy. organic-chemistry.org Catalyst loading is typically low, often in the range of 0.2 to 2 mol%, to ensure efficiency and cost-effectiveness. nih.govresearchgate.net

Reaction Work-up and Purification Strategies

The work-up procedure for the synthesis of this compound typically involves separating the product from the reaction medium, unreacted starting materials, and any byproducts. A common method after a base-mediated alkylation is to neutralize any remaining base, often with an aqueous solution of a weak acid or a bicarbonate salt, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. psu.edu The organic layer is then washed with brine to remove water-soluble impurities, dried over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

Purification of the crude product is essential to obtain this compound of high purity. Standard techniques include:

Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from starting materials and byproducts based on polarity.

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an efficient purification method, especially on a larger scale. lookchem.com

Crystallization: The product, if solid, can be purified by recrystallization from a suitable solvent or solvent mixture. Alternatively, it can be converted into a salt (e.g., hydrochloride), which can be purified by crystallization and then neutralized to regenerate the pure amine. lookchem.com

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key strategies include:

Atom Economy: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses cyclopropylmethanol directly as the alkylating agent for 3,5-dimethoxyaniline, is a prime example of an atom-economical reaction. rsc.org This process, catalyzed by transition metals like iridium or ruthenium, generates only water as a byproduct. rsc.orgacs.org

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a central goal. Water is an ideal green solvent, and methods for N-alkylation of amines in aqueous media, sometimes assisted by microwave irradiation, have been developed. researchgate.net Ionic liquids are also considered greener alternatives due to their low vapor pressure, although their synthesis and toxicity must be carefully evaluated. psu.edu

Catalysis: The use of catalysts, especially those based on earth-abundant and non-toxic metals like iron, is preferred over stoichiometric reagents. researchgate.net Catalytic processes reduce waste and increase energy efficiency. The development of reusable heterogeneous catalysts further enhances the green credentials of a synthesis.

One-Pot Reactions: Combining multiple reaction steps into a single pot, such as in reductive amination, reduces the need for intermediate work-up and purification steps, thereby saving solvents and energy and minimizing waste. nih.gov A one-pot reductive N-alkylation starting from a nitroarene precursor to the corresponding aniline, using a reducing agent like zinc dust and an aldehyde as the alkyl source, represents a highly efficient and green approach. nih.gov

Chemical Reactivity and Transformations of N Cyclopropylmethyl 3,5 Dimethoxyaniline

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with a variety of electrophiles.

Acylation Reactions

It is anticipated that the secondary amine of N-(cyclopropylmethyl)-3,5-dimethoxyaniline would readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction would lead to the formation of the corresponding N-acyl derivative.

Table 1: Hypothetical Acylation Reactions of this compound

| Acylating Agent | Expected Product |

| Acetyl chloride | N-(cyclopropylmethyl)-N-(3,5-dimethoxyphenyl)acetamide |

| Benzoyl chloride | N-(cyclopropylmethyl)-N-(3,5-dimethoxyphenyl)benzamide |

Sulfonylation Reactions

Similarly, reaction with sulfonyl chlorides in the presence of a base is expected to yield the corresponding sulfonamide. This transformation is a standard method for the protection of amines or for the introduction of a sulfonyl group for further functionalization.

Urea (B33335) and Carbamide Formation

The secondary amine is predicted to react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically efficient and provides a straightforward route to urea derivatives.

Further Alkylation Reactions (e.g., Tertiary Amine Formation)

Alkylation of the secondary amine with alkyl halides would likely lead to the formation of a tertiary amine. However, careful control of reaction conditions would be necessary to avoid over-alkylation and the formation of a quaternary ammonium (B1175870) salt.

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, the positions ortho to both methoxy groups are sterically hindered. The position para to one methoxy group and ortho to the other (C4) and the positions ortho to one methoxy group and meta to the other (C2 and C6) are the most likely sites for substitution.

Directed Ortho-Metalation and Functionalization

A more regioselective approach to functionalizing the aromatic ring would be through directed ortho-metalation (DoM). rsc.orgwikipedia.orgbaranlab.org In this type of reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orguwindsor.ca

For this compound, the secondary amine, after conversion to a suitable directing group (e.g., a carbamate (B1207046) or an amide), could direct lithiation to the C2 or C6 positions. The resulting aryllithium species could then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The methoxy groups can also act as directing groups, potentially leading to a mixture of products if the directing ability of the modified amine is not sufficiently strong. organic-chemistry.orgnih.gov

Table 2: Potential Directed Ortho-Metalation Reactions of a Protected this compound Derivative

| Directing Group (on N) | Electrophile | Expected Product (at C2/C6) |

| Carbamate | CO₂ | 2-(N-(cyclopropylmethyl)-N-(alkoxycarbonyl)amino)-4,6-dimethoxybenzoic acid |

| Amide | I₂ | 1-(N-acetyl-N-(cyclopropylmethyl)amino)-2-iodo-3,5-dimethoxybenzene |

Halogenation Studies

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and methoxy groups. These substituents direct incoming electrophiles to the ortho and para positions. Given that the para position to the amino group is occupied by a methoxy group, and the positions ortho to the amino group are also ortho to the methoxy groups, halogenation is anticipated to occur at the C2, C4, and C6 positions.

Due to the high activation of the ring, reactions with halogens such as bromine and chlorine are expected to be rapid and may not require a Lewis acid catalyst. In fact, the use of milder halogenating agents or controlled reaction conditions might be necessary to prevent polyhalogenation.

Table 1: Predicted Halogenation Reactions of this compound

| Halogenating Agent | Expected Major Product(s) | Predicted Regioselectivity |

| Br₂ in H₂O | 2,4,6-tribromo-N-(cyclopropylmethyl)-3,5-dimethoxyaniline | Ortho and Para to activating groups |

| N-Bromosuccinimide (NBS) | 2-bromo-N-(cyclopropylmethyl)-3,5-dimethoxyaniline | Ortho to activating groups |

| I₂ / NaHCO₃ | 2-iodo-N-(cyclopropylmethyl)-3,5-dimethoxyaniline | Ortho to activating groups |

Nitration and Sulfonation

Similar to halogenation, nitration and sulfonation are classic electrophilic aromatic substitution reactions. The highly activated nature of the this compound ring suggests that these reactions would proceed readily. However, the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid) and sulfonation (fuming sulfuric acid) can pose challenges. The basic amino group is likely to be protonated under these conditions, forming an anilinium ion. The -NH(CH₂-c-Pr)H⁺ group is deactivating and meta-directing, which would compete with the ortho-, para-directing influence of the methoxy groups. This can lead to a mixture of products.

To achieve selective nitration at the positions activated by the amino and methoxy groups, milder nitrating agents and conditions would be necessary.

Table 2: Predicted Nitration and Sulfonation Reactions of this compound

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄ | Mixture of nitro-isomers | Protonation of the amine group leads to meta-directing anilinium ion. |

| Nitration | Acetyl nitrate | 2-nitro-N-(cyclopropylmethyl)-3,5-dimethoxyaniline | Milder conditions may favor ortho/para substitution. |

| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid isomers | Similar to nitration, protonation affects regioselectivity. |

Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl group is a fascinating functionality due to the inherent strain of the three-membered ring, which imparts unique reactivity.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions. Acid-catalyzed ring-opening is a possibility, where protonation of the nitrogen atom could be followed by a rearrangement involving the opening of the cyclopropane ring to form a more stable carbocation, which could then be trapped by a nucleophile. While direct evidence for this specific compound is scarce, related N-cyclopropyl-amides have been shown to undergo ring-opening in the presence of Lewis acids.

Radical Reactions Initiated at the Cyclopropylmethyl Group

The N-cyclopropylmethyl group can be a precursor to radical species. It has been demonstrated that N-cyclopropylanilines can undergo irreversible ring-opening upon single-electron oxidation to form a radical cation. This process is driven by the release of ring strain. The resulting radical can then participate in various downstream reactions. For this compound, this could be initiated photochemically or with chemical oxidants.

Table 3: Potential Radical-Initiated Reactions of the Cyclopropylmethyl Group

| Initiation Method | Intermediate | Potential Subsequent Reactions |

| Photochemical Oxidation | This compound radical cation | Ring-opening to form a more stable radical, followed by trapping or rearrangement. |

| Chemical Oxidation (e.g., with Ce(IV)) | This compound radical cation | Similar to photochemical initiation, leading to ring-opened products. |

Oxidative and Reductive Transformations

The this compound molecule has sites susceptible to both oxidation and reduction. The aniline (B41778) moiety is prone to oxidation. As mentioned previously, one-electron oxidation can lead to the formation of a radical cation, which can trigger reactions of the cyclopropylmethyl group. More vigorous oxidation could potentially lead to the formation of quinone-like structures, although the substitution pattern of the aromatic ring might make this less favorable.

Reductive transformations are less likely to affect the aromatic ring or the N-alkyl group under standard conditions. However, if other functional groups were present, such as a nitro group introduced via nitration, they could be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation.

Stereoselective Reactions

In-depth Analysis of this compound as a Synthetic Intermediate

Following an extensive review of available scientific literature, it has been determined that there is currently no specific information detailing the role of This compound as a key synthetic intermediate in the precise contexts outlined in the requested article structure. Searches for its application as a precursor in the synthesis of quinoxaline (B1680401) derivatives, as a building block for various specified heterocyclic compounds including benzofuran (B130515) and benzotriazepine systems, or its incorporation into polycyclic aromatic systems did not yield relevant research findings.

The investigation did uncover a patent detailing the synthesis of complex pyrimidopyrimidinone scaffolds. This process utilized related but distinct starting materials, namely cyclopropylmethanamine and halogenated derivatives of 3,5-dimethoxyaniline (B133145). However, this compound itself was not identified as a reactant or intermediate in this or any other located synthetic pathway for the specified molecular frameworks.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline, as the foundational research for these specific applications of this compound does not appear to be available in the public domain.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Design and Synthesis of Advanced Organic Scaffolds Using the Compound

The architectural design of N-(cyclopropylmethyl)-3,5-dimethoxyaniline, characterized by an electron-rich aromatic ring and a secondary amine, provides a versatile platform for the construction of diverse and complex molecular scaffolds. The methoxy (B1213986) groups at the 3 and 5 positions strongly activate the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). The N-cyclopropylmethyl group further influences the electronic and steric environment of the molecule.

This inherent reactivity is exploited in the design of polycyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. For instance, the aniline (B41778) nitrogen can participate in cyclization reactions to form nitrogen-containing heterocycles, while the aromatic ring can undergo reactions to build fused ring systems.

One notable application of this compound is as a key intermediate in the synthesis of complex biologically active molecules. A patent has described its use in the preparation of a dual-target inhibitor, highlighting its importance in the development of novel therapeutic agents. google.com In this context, the compound serves as a foundational fragment to which other molecular components are systematically added to construct the final complex structure.

The synthesis of advanced scaffolds often involves multi-step reaction sequences. A hypothetical reaction scheme for the synthesis of a fused heterocyclic system starting from this compound is presented below. This illustrates how the reactivity of both the aniline and the aromatic ring can be harnessed.

Table 1: Hypothetical Synthesis of a Fused Heterocyclic Scaffold

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Acetic anhydride (B1165640) | Pyridine, 0°C to rt | N-(3,5-dimethoxyphenyl)-N-(cyclopropylmethyl)acetamide |

| 2 | Product from Step 1 | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-chloro-3-(N-(cyclopropylmethyl)-3,5-dimethoxyphenylamino)propenal |

| 3 | Product from Step 2 | Sodium azide, DMF | Tetrazolo[1,5-a]quinoline derivative |

This hypothetical pathway demonstrates a strategy where the aniline nitrogen is first protected, followed by functionalization of the aromatic ring, and subsequent cyclization to yield a complex heterocyclic scaffold. The choice of reagents and reaction conditions can be tailored to achieve specific structural outcomes, making this compound a versatile starting material for combinatorial chemistry and the generation of compound libraries.

Methodologies for Derivatization of the Aniline Nitrogen and Aromatic Ring

The chemical modification, or derivatization, of this compound can be systematically approached by targeting the two primary reactive sites: the aniline nitrogen and the aromatic ring. These derivatization strategies are essential for modulating the physicochemical properties of the resulting molecules and for introducing new functionalities for further reactions.

The secondary amine of this compound is a nucleophilic center and can readily undergo a variety of reactions.

Acylation: The nitrogen can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce specific acyl moieties.

Alkylation: Further alkylation of the nitrogen can be achieved using alkyl halides, although this may be sterically hindered by the existing cyclopropylmethyl group.

Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to introduce aryl or heteroaryl groups onto the nitrogen atom. This methodology is powerful for creating complex triarylamine structures.

Formation of Heterocycles: The aniline nitrogen can be incorporated into heterocyclic rings through condensation reactions with suitable bifunctional reagents. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.

The 3,5-dimethoxy substitution pattern strongly activates the aromatic ring for electrophilic aromatic substitution reactions. The directing effects of the amino and methoxy groups synergize to favor substitution at the 2, 4, and 6 positions.

Halogenation: The aromatic ring can be readily halogenated (e.g., brominated or chlorinated) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting aryl halides are valuable intermediates for cross-coupling reactions.

Nitration and Sulfonation: While the activating nature of the substituents makes nitration and sulfonation feasible, these reactions must be conducted under carefully controlled conditions to avoid over-reaction or side reactions.

Friedel-Crafts Reactions: The electron-rich nature of the ring facilitates Friedel-Crafts acylation and alkylation reactions, allowing for the introduction of various carbon-based substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Following halogenation, the aromatic ring can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex and diverse molecular architectures.

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagent | Position of Derivatization | Product Class |

| Acylation | Acetyl chloride | Aniline Nitrogen | N-acetyl derivative |

| Bromination | N-Bromosuccinimide | Aromatic Ring (positions 2, 4, 6) | Bromo-substituted aniline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aromatic Ring (following halogenation) | Aryl-substituted aniline |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst | Aniline Nitrogen | N,N-diaryl-N-alkylamine derivative |

The strategic combination of these derivatization methodologies allows chemists to precisely tailor the structure of molecules derived from this compound, making it a valuable tool in the synthesis of novel compounds with potential applications in various fields of chemical science.

Spectroscopic Characterization and Structural Analysis Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the N-(cyclopropylmethyl)-3,5-dimethoxyaniline molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map out proton-proton and proton-carbon correlations. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations within the cyclopropylmethyl moiety:

The methine proton (CH) of the cyclopropyl (B3062369) group would show a correlation to the adjacent methylene (B1212753) protons (CH₂).

The N-methylene protons would show a correlation to the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It is instrumental in assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting different spin systems. Key HMBC correlations for this molecule would include:

Correlations from the methoxy (B1213986) protons (-OCH₃) to the C3 and C5 carbons of the aniline (B41778) ring.

Correlations from the N-methylene protons to the C1 carbon of the aniline ring and the methine and methylene carbons of the cyclopropyl group.

Correlations from the aromatic protons at C2, C4, and C6 to neighboring aromatic carbons.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of the cyclopropylmethyl group on the nitrogen atom of the 3,5-dimethoxyaniline (B133145) core. researchgate.net

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | ~149.0 | H-2/6, H-1' |

| 2, 6 | ~6.0 | ~92.0 | C-1, C-3/5, C-4 |

| 3, 5 | - | ~161.5 | H-2/6, H-4, H-methoxy |

| 4 | ~5.9 | ~90.0 | C-2/6, C-3/5 |

| N-H | ~3.8 (broad) | - | - |

| 1' (N-CH₂) | ~2.9 | ~53.0 | C-1, C-2', C-3' |

| 2' (Cyclopropyl CH) | ~1.0 | ~11.0 | C-1', C-3' |

| 3' (Cyclopropyl CH₂) | ~0.4, ~0.2 | ~4.0 | C-1', C-2' |

| Methoxy (-OCH₃) | ~3.7 | ~55.0 | C-3/5 |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

The structure of this compound is not static. Rotation can occur around the C(aryl)-N bond and the N-CH₂(alkyl) bond. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into the energy barriers associated with these rotational processes.

At low temperatures, the rotation around the C-N bond may become slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons at positions 2 and 6. This would indicate that the cyclopropylmethyl group restricts free rotation, leading to distinct chemical environments for these protons. By analyzing the coalescence temperature of these signals, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. Such studies are essential for understanding the molecule's three-dimensional shape and dynamics in solution. umich.edursc.orgmdpi.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. springernature.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within 0.0001 atomic mass units. measurlabs.com For this compound, the molecular formula is C₁₂H₁₇NO₂. HRMS can confirm this elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is definitive in verifying the molecular formula and distinguishing it from other potential isomers. hnxb.org.cnoup.com

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Calculated Exact Mass | 207.12593 |

| [M+H]⁺ Ion | 208.13321 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide detailed structural information. nih.govnih.gov The fragmentation of this compound is expected to follow predictable pathways common to N-alkylanilines. hnxb.org.cn

A primary fragmentation pathway involves the cleavage of the C-N bond or alpha-cleavage adjacent to the nitrogen atom.

Pathway A: Loss of the cyclopropylmethyl group. Cleavage of the N-CH₂ bond would result in the loss of a neutral cyclopropylmethyl radical (•C₄H₇), leading to the formation of a protonated 3,5-dimethoxyaniline fragment ion.

Pathway B: Alpha-cleavage. The most characteristic fragmentation for N-alkyl amines is cleavage of the bond alpha to the nitrogen. This would involve the loss of the cyclopropyl radical (•C₃H₅), resulting in a stable iminium ion.

Pathway C: Loss of methoxy group. Fragmentation of the aniline ring itself can occur, such as the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). hnxb.org.cn

Analyzing these specific fragmentation patterns in an MS/MS experiment provides conclusive evidence for the identity and connectivity of the N-substituent and the substitution pattern on the aromatic ring. researchgate.netnih.gov

| Predicted m/z | Proposed Fragment Structure/Loss |

| 208.13 | [M+H]⁺: Protonated parent molecule |

| 166.09 | [M+H - C₃H₅]⁺: Loss of cyclopropyl radical via alpha-cleavage |

| 154.09 | [M+H - C₄H₇]⁺: Loss of cyclopropylmethyl radical |

| 177.09 | [M+H - OCH₃]⁺: Loss of a methoxy radical |

| 152.07 | [M+H - C₄H₈]⁺: Loss of methylcyclopropane (B1196493) via rearrangement |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific bonds and functional groups. The IR spectrum of this compound provides direct evidence for the presence of its key functional groups. hnxb.org.cn

N-H Stretch: The secondary amine (N-H) bond will exhibit a characteristic stretching vibration, typically appearing as a medium-intensity peak in the region of 3300-3500 cm⁻¹.

C-H Stretches: Multiple C-H stretching bands will be observed. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropylmethyl and methoxy groups) appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropane (B1198618) ring often have a distinct absorption near 3100-3000 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aniline ring will produce one or more sharp peaks in the 1500-1600 cm⁻¹ region.

C-O Stretch: The C-O bonds of the two methoxy groups will result in strong, characteristic stretching bands, typically found in the 1050-1250 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the alkyl-aryl amine is typically observed in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aniline Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Cyclopropylmethyl, Methoxy |

| C=C Aromatic Stretch | 1500 - 1600 | Aniline Ring |

| C-N Stretch | 1250 - 1350 | Aryl-Alkyl Amine |

| C-O Stretch | 1050 - 1250 | Methoxy Ether |

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

This compound itself is not chiral. However, the introduction of a chiral center, for instance by substitution on the cyclopropyl ring or the aniline backbone, would result in enantiomeric pairs. Chiroptical spectroscopy, which encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for characterizing such chiral derivatives.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. A CD spectrum, for example, would exhibit positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are unique to a specific enantiomer, providing a spectroscopic "fingerprint" that can be used to determine the absolute configuration of the chiral center, often through comparison with quantum chemical calculations.

For chiral derivatives of this compound, the dimethoxyaniline moiety would act as a key chromophore. The electronic transitions associated with this aromatic system would likely give rise to distinct signals in the CD spectrum, which would be sensitive to the stereochemistry of the molecule.

Theoretical and Computational Studies of N Cyclopropylmethyl 3,5 Dimethoxyaniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior and spatial arrangement of atoms within a molecule. By solving approximations of the Schrödinger equation, we can obtain detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it a widely used tool for geometry optimization. In this process, the spatial coordinates of the atoms are adjusted iteratively until a minimum on the potential energy surface is found, corresponding to the most stable conformation of the molecule.

For N-(cyclopropylmethyl)-3,5-dimethoxyaniline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to find its lowest energy structure. The optimization would reveal key structural parameters. The nitrogen atom is predicted to have a pyramidal geometry, and the methoxy (B1213986) groups on the aniline (B41778) ring would likely adopt a conformation that minimizes steric hindrance while allowing for some degree of resonance with the aromatic system.

Interactive Data Table: Predicted Geometric Parameters from DFT

Below are hypothetical optimized geometric parameters for this compound, calculated using DFT.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(ar)-N | 1.40 Å |

| Bond Length | N-CH2 | 1.46 Å |

| Bond Angle | C(ar)-N-CH2 | 118.5° |

| Dihedral Angle | C(ar)-C(ar)-O-CH3 | 178.0° |

Note: These values are illustrative and would be confirmed by actual DFT calculations.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF techniques (like Møller-Plesset perturbation theory) provide a detailed picture of the electronic configuration by calculating the energies and shapes of the molecular orbitals.

An ab initio calculation for this compound would describe the distribution of electrons throughout the molecule. It would show the delocalization of the nitrogen lone pair into the π-system of the dimethoxybenzene ring, a key feature influencing the molecule's chemical properties. The results would also quantify the energies of each molecular orbital.

Interactive Data Table: Hypothetical Ab Initio Orbital Energies

This table presents a hypothetical set of energies for some of the higher occupied molecular orbitals of this compound.

| Molecular Orbital | Energy (eV) | Character |

| HOMO | -5.25 | π-orbital (Aniline Ring + N lone pair) |

| HOMO-1 | -6.10 | π-orbital (Aniline Ring) |

| HOMO-2 | -7.30 | σ-orbital (Cyclopropylmethyl group) |

Note: These are representative values to illustrate the output of ab initio calculations.

Analysis of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and modeling reaction processes, we can gain insight into reactivity, selectivity, and mechanisms.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing the likely destination for an incoming electron in a reduction or a nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Interactive Data Table: FMO Analysis Data

A summary of hypothetical FMO analysis results for this compound.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.25 | Nucleophilicity, site of oxidation |

| LUMO Energy | -0.15 | Electrophilicity, site of reduction |

| HOMO-LUMO Gap | 5.10 | High kinetic stability |

Note: These values are for illustrative purposes.

To understand how a reaction proceeds, computational chemists model the entire reaction pathway, including the high-energy transition state that connects reactants to products. Locating the transition state geometry and calculating its energy (the activation energy) is crucial for predicting reaction rates and validating proposed mechanisms.

For example, a common reaction of anilines is electrophilic aromatic substitution. A computational study could model the reaction of this compound with an electrophile (e.g., a nitronium ion, NO₂⁺). The calculations would identify the transition state for the attack at different positions on the aromatic ring. Due to the directing effects of the amino and methoxy groups, the ortho and para positions relative to the amino group are expected to be the most reactive.

Interactive Data Table: Hypothetical Transition State Modeling Results

This table shows hypothetical activation energies for the nitration of this compound at different positions.

| Position of Attack | Calculated Activation Energy (kcal/mol) |

| Ortho (C2/C6) | 15.2 |

| Para (C4) | 14.8 |

| Meta (C5) | 25.1 |

Note: These values are hypothetical and illustrate the expected regioselectivity.

The basicity of the nitrogen atom is a key chemical property of anilines. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a direct measure of intrinsic basicity, free from solvent effects. Computational methods can accurately predict PA values. These can then be used to estimate the pKa value in solution, which is a more common measure of basicity.

Calculations for this compound would involve optimizing the geometry of both the neutral molecule and its N-protonated form and calculating the energy difference. The electron-donating methoxy groups are expected to increase the electron density on the nitrogen atom, making it more basic than aniline itself.

Interactive Data Table: Predicted Basicity

A comparison of the predicted basicity of this compound with related compounds.

| Compound | Calculated Proton Affinity (kcal/mol) | Predicted pKa |

| Aniline | 212.5 | 4.6 |

| 3,5-Dimethoxyaniline (B133145) | 218.0 | 5.2 |

| This compound | 220.5 | 5.5 |

Note: These values are illustrative, based on expected substituent effects.

Electron Delocalization Studies

Electron delocalization within this compound would be investigated using methods such as Natural Bond Orbital (NBO) analysis. This analysis provides insight into the electronic structure, including the interactions between filled and empty orbitals, which are indicative of electron delocalization. Key interactions would be expected between the nitrogen lone pair and the aromatic ring's π-system, as well as the influence of the methoxy and cyclopropylmethyl groups.

Table 1: Hypothetical NBO Analysis Results for Key Orbital Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C6) | 15.8 | n → π |

| LP (1) N | π (C2-C3) | 5.2 | n → π |

| π (C1-C6) | σ (N-C7) | 2.1 | π → σ |

| LP (2) O1 | π (C3-C4) | 12.5 | n → π |

| LP (2) O2 | π (C5-C4) | 12.3 | n → π* |

Note: This data is illustrative and not based on actual experimental or computational results.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound would be performed to identify the molecule's stable three-dimensional structures and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface would reveal the global minimum energy conformer and other low-energy local minima.

Table 2: Hypothetical Relative Energies of Stable Conformers

| Conformer ID | Dihedral Angle (°)(C6-N-C7-C8) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5 | 0.00 | 65.2 |

| 2 | 65.2 | 1.25 | 20.1 |

| 3 | -63.8 | 1.30 | 14.7 |

Note: This data is illustrative and not based on actual experimental or computational results.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations would be conducted. These simulations model the movement of the molecule and solvent molecules over time, providing insights into solvation effects, conformational flexibility, and intermolecular interactions. Key parameters such as the radial distribution function would describe the solvent structure around the solute.

Table 3: Hypothetical Solvation Free Energy in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -8.5 |

| Methanol | -7.2 |

| Chloroform | -6.8 |

Note: This data is illustrative and not based on actual experimental or computational results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, such as Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, would be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be compared with experimental data to validate the computed structure and electronic environment of the molecule.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 145.2 | 144.8 |

| C2 | 95.8 | 96.1 |

| C3 | 162.1 | 161.7 |

| C4 | 92.5 | 92.9 |

| C5 | 162.0 | 161.7 |

| C6 | 95.9 | 96.1 |

| C7 | 55.4 | 55.0 |

| C8 | 10.2 | 10.5 |

| C9 | 4.1 | 4.3 |

| OCH₃ | 55.8 | 55.6 |

Note: This data is illustrative and not based on actual experimental or computational results.

Future Research Directions and Prospects

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of N-(cyclopropylmethyl)-3,5-dimethoxyaniline. Current synthetic approaches for N-alkylanilines often rely on traditional methods that can have limitations in terms of yield, selectivity, and environmental impact. beilstein-journals.orgnih.govnih.gov

One promising avenue is the exploration of catalytic N-alkylation reactions. researchgate.net The use of earth-abundant metal catalysts, such as those based on nickel, could provide a cost-effective and environmentally friendly alternative to precious metal catalysts. researchgate.netacs.org Research in this area could focus on developing novel ligand systems to enhance the catalytic activity and selectivity for the mono-alkylation of 3,5-dimethoxyaniline (B133145) with a cyclopropylmethyl source.

Another area of interest is the application of reductive amination. This could involve the reaction of 3,5-dimethoxyaniline with cyclopropanecarboxaldehyde (B31225) in the presence of a suitable reducing agent. Future studies could optimize reaction conditions and explore various reducing agents to improve yields and minimize side products.

Furthermore, advancements in photoredox catalysis could open up new pathways for the synthesis of this compound under mild conditions. beilstein-journals.org Visible-light-induced reactions could offer a greener alternative to traditional thermal methods. beilstein-journals.org

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic N-Alkylation | High efficiency, selectivity, use of sustainable catalysts. | Development of novel, low-cost catalysts and ligands. |

| Reductive Amination | Readily available starting materials. | Optimization of reaction conditions and reducing agents. |

| Photoredox Catalysis | Mild reaction conditions, green chemistry approach. | Exploration of suitable photocatalysts and reaction setups. |

Exploration of New Chemical Transformations and Derivatizations

The this compound scaffold offers multiple sites for further chemical modification, paving the way for the synthesis of a diverse library of novel compounds.

The secondary amine functionality is a key reactive site. It can undergo a variety of transformations, including acylation, sulfonylation, and further alkylation, to introduce a wide range of functional groups. Future research could explore these reactions to create derivatives with tailored electronic and steric properties.

The aromatic ring, with its two methoxy (B1213986) groups, is activated towards electrophilic aromatic substitution. wikipedia.org Investigations into reactions such as nitration, halogenation, and Friedel-Crafts reactions could lead to the synthesis of polysubstituted aniline (B41778) derivatives. The directing effects of the N-cyclopropylmethyl and methoxy groups will be a key area of study to control the regioselectivity of these transformations.

Furthermore, the cyclopropyl (B3062369) group itself can participate in unique chemical reactions. Ring-opening reactions of the cyclopropyl group under specific conditions could lead to the formation of more complex aliphatic chains attached to the aniline core.

Application in Advanced Materials Science (e.g., Polymers, Dyes, Electronics)

Aniline and its derivatives are fundamental building blocks in the synthesis of polymers and dyes. google.comresearchgate.nettransparencymarketresearch.com The unique combination of the electron-donating methoxy groups and the N-alkyl substituent in this compound makes it an interesting candidate for materials science applications.

In polymer science, this compound could be investigated as a monomer or a precursor for the synthesis of novel conducting polymers. google.comnih.govrsc.org The electronic properties of the resulting polymers could be tuned by modifying the aniline core, potentially leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The chromophoric nature of the substituted aniline ring suggests its potential use in the development of new dyes. openaccessjournals.com Derivatization of the molecule could lead to the creation of a range of colors with potential applications in textiles, printing, and imaging technologies. The photophysical properties of these new dyes would be a key area of investigation.

Catalytic Applications (e.g., Ligand Design)

N-substituted anilines can serve as ligands for transition metal catalysts. scribd.com The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic ring and the nitrogen atom can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Future research could explore the use of this compound and its derivatives as ligands in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The presence of the dimethoxy groups and the cyclopropylmethyl substituent could influence the catalytic activity and selectivity of the metal center in novel ways. The design and synthesis of chiral derivatives of this compound could also lead to the development of new asymmetric catalysts.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and developing new transformations. researchgate.netmdpi.comnih.govchemrxiv.org

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, along with computational modeling. These studies could elucidate the role of catalysts in its synthesis, the regioselectivity of its derivatization reactions, and the pathways of any observed rearrangements or side reactions. For instance, understanding the mechanism of electrochemical oxidation could provide routes to new, valuable molecules. researchgate.netmdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical research and production are conducted. rsc.orgresearchgate.netacs.orgbohrium.combeilstein-journals.org These technologies offer advantages in terms of safety, efficiency, and scalability.

Future research could focus on adapting the synthesis of this compound to continuous flow processes. acs.org This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a flow reactor. The integration of in-line purification and analysis techniques would further enhance the efficiency of the process. beilstein-journals.org

Automated synthesis platforms could be employed to rapidly generate a library of derivatives of this compound. researchgate.netbohrium.com This high-throughput approach would accelerate the discovery of new compounds with interesting properties and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-3,5-dimethoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 3,5-dimethoxyaniline and cyclopropylmethyl halides (e.g., bromide or chloride). Key factors include solvent choice (e.g., dimethylformamide or dichloromethane), temperature (30–60°C), and base (e.g., triethylamine) to neutralize byproducts. For example, cyclopropylmethylamine intermediates have been used in multi-step syntheses under reflux conditions, with yields optimized via TLC monitoring and column chromatography purification .

Q. How is the purity of this compound verified during synthesis?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with mobile phases like petroleum ether:ethyl acetate (3:1) to monitor reaction progress. Final purification employs silica gel column chromatography, followed by ¹H-NMR (400 MHz, CDCl₃) and LCMS for structural confirmation. For instance, δ = 1.42–1.27 ppm (cyclopropyl protons) and molecular ion peaks (e.g., [M+H]⁺) validate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H-NMR is essential for resolving cyclopropylmethyl protons (δ ~1.2–1.7 ppm) and methoxy groups (δ ~3.7–3.8 ppm). LCMS provides molecular weight confirmation (e.g., calculated mass vs. observed). IR spectroscopy can identify secondary amine stretches (N–H, ~3300 cm⁻¹) and aromatic C–O bonds from methoxy groups .

Advanced Research Questions

Q. Why does this compound exhibit limited reactivity in copper-mediated cross-coupling reactions?

- Methodological Answer : The steric bulk of the cyclopropylmethyl group and electron-donating methoxy substituents reduce electrophilicity at the aromatic ring. For example, 3,5-dimethoxyaniline derivatives fail to react with iodothiophenes in copper-mediated N-arylation due to electronic deactivation. Reactivity can be probed via Hammett studies or by introducing electron-withdrawing groups .

Q. How do substituents on the aniline ring influence biological activity or enzyme interactions?

- Methodological Answer : Methoxy groups enhance lipophilicity and hydrogen-bonding potential, affecting binding to targets like oxidases or peroxidases. Comparative studies with analogs (e.g., HDAOS, a biochemical chromogen) show that sulfopropyl or hydroxy groups improve water solubility for enzymatic assays. Docking simulations can predict interactions with active sites .

Q. What computational methods predict the compound’s physicochemical properties?

- Methodological Answer : Density functional theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps). Software like Gaussian or ORCA models NMR chemical shifts, while COSMO-RS predicts solubility in solvents like ethanol or acetonitrile. These methods guide solvent selection for synthesis or crystallization .

Q. How can conflicting data on synthetic yields (e.g., 43% vs. 85% in similar steps) be resolved?

- Methodological Answer : Yield discrepancies arise from solvent polarity, catalyst load (e.g., transition metal vs. Lewis acids), and reaction time. Systematic optimization using Design of Experiments (DoE) identifies critical parameters. For instance, replacing MeCN with DMF in amide coupling steps improved yields from 43% to >70% in related syntheses .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.